molecular formula C12H13NO B14654390 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one CAS No. 51315-09-4

2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one

Cat. No.: B14654390
CAS No.: 51315-09-4
M. Wt: 187.24 g/mol
InChI Key: WQWGHSWSHDYPCY-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used to formylate the julolidine moiety efficiently . The reaction typically involves the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Vilsmeier-Haack reaction or other efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific structural features, which include a fused pyridine and quinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

51315-09-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one

InChI

InChI=1S/C12H13NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5H,2,4,6-8H2

InChI Key

WQWGHSWSHDYPCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=O)CCN3C1

Origin of Product

United States

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